molecular formula C6H6N4O2S B056258 [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide CAS No. 120267-05-2

[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide

Cat. No.: B056258
CAS No.: 120267-05-2
M. Wt: 198.21 g/mol
InChI Key: ACCQHQNXQXBKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a triazole ring fused to a pyridine ring, with a sulfonamide group attached at the 3-position. The unique structure of this compound contributes to its diverse biological activities, making it a valuable target for drug discovery and development .

Chemical Reactions Analysis

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of [1,2,4]triazolo[4,3-a]pyridine-3-sulfonamide derivatives as antimalarial agents. A novel series of compounds was designed and synthesized with a focus on their activity against Plasmodium falciparum, the causative agent of malaria.

Key Findings:

  • A library of 1561 compounds was created through virtual screening and molecular docking targeting falcipain-2, an enzyme crucial for the malaria parasite's lifecycle.
  • Two compounds, specifically 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-one , exhibited in vitro antimalarial activity with IC50 values of 2.24 μM and 4.98 μM , respectively .

Anticancer Properties

Another promising application of this compound derivatives is in oncology. Research has indicated that these compounds can act as potent inhibitors of specific kinases involved in cancer progression.

Case Study:

  • In a study evaluating a range of triazolo derivatives for their antiproliferative effects against various cancer cell lines (A549, MCF-7, and HeLa), one compound demonstrated exceptional activity with IC50 values of 0.98 ± 0.08 µM against A549 cells. This compound also inhibited the expression of c-Met and VEGFR-2, key players in tumor growth and metastasis .

Treatment of Cystic Fibrosis

Compounds based on the triazolo[4,3-a]pyridine scaffold have shown efficacy in treating cystic fibrosis through their action on specific molecular targets.

Research Insights:

  • Triazolopyridine derivatives bearing sulfonamide groups have been identified as potential therapeutic agents for cystic fibrosis due to their ability to modulate ion channels and improve mucociliary clearance in affected patients .

Antibacterial and Antifungal Activities

The versatility of [1,2,4]triazolo[4,3-a]pyridine derivatives extends to antibacterial and antifungal applications. These compounds have demonstrated significant activity against various bacterial strains and fungi.

Data Summary:

  • A variety of triazolopyridine compounds have been synthesized and evaluated for their antimicrobial properties. The presence of sulfonamide groups enhances their efficacy against resistant strains of bacteria and fungi .

Molecular Docking Studies

Molecular docking studies have been integral in understanding how [1,2,4]triazolo[4,3-a]pyridine derivatives interact with biological targets at the molecular level.

Findings:

  • Docking simulations revealed that these compounds bind effectively to target proteins such as c-Met and VEGFR-2, indicating their potential as lead compounds for further drug development aimed at cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide lies in its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct biological activities. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Biological Activity

[1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential as an enzyme inhibitor and its applications in treating various diseases.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridine ring and a sulfonamide group, which is known for its low toxicity and excellent biological activity. The sulfonamide moiety enhances the compound's pharmacological properties, making it a valuable scaffold in drug design.

The primary mechanism of action for this compound involves inhibition of specific enzymes critical for disease pathways. Notably, it has been shown to inhibit falcipain-2, an enzyme essential for the survival of the malaria parasite Plasmodium falciparum . This inhibition disrupts the parasite's lifecycle and presents a promising avenue for antimalarial drug development.

Antimalarial Activity

Recent studies have highlighted the compound's potent antimalarial properties. For instance, two derivatives demonstrated significant activity with IC50 values of 2.24 µM and 4.98 µM against P. falciparum . These findings suggest that modifications to the sulfonamide group can enhance efficacy.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For example:

  • MCF-7 (breast cancer) : Significant growth inhibition was observed at concentrations around 10 µM.
  • HeLa (cervical cancer) : Similar trends were noted with reduced viability at comparable concentrations .

Antibacterial and Antifungal Activities

Additionally, compounds within this class have shown antibacterial and antifungal activities. The sulfonamide functional group is particularly noted for its effectiveness against bacterial infections due to its ability to inhibit bacterial dihydropteroate synthase .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to optimize the biological activity of this compound derivatives. Key modifications include:

  • Alterations in the substituents on the triazole or pyridine rings.
  • Variations in the sulfonamide group to enhance solubility and bioavailability.

The following table summarizes some key derivatives and their biological activities:

Compound NameActivity TypeIC50 Value (µM)Target Organism/Cell Line
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamideAntimalarial2.24P. falciparum
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-oneAntimalarial4.98P. falciparum
N-(3-chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamideAnticancer10MCF-7
N-(phenyl)-N-(methyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamideAntibacterial15Various bacterial strains

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Antimalarial Screening : A library of compounds was synthesized and screened against P. falciparum, leading to the identification of several potent inhibitors .
  • Anticancer Research : In vitro studies demonstrated that certain derivatives significantly reduced cell viability in various cancer cell lines including MCF-7 and HeLa .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c7-13(11,12)6-9-8-5-3-1-2-4-10(5)6/h1-4H,(H2,7,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCQHQNXQXBKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602132
Record name [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120267-05-2
Record name [1,2,4]Triazolo[4,3-a]pyridine-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.